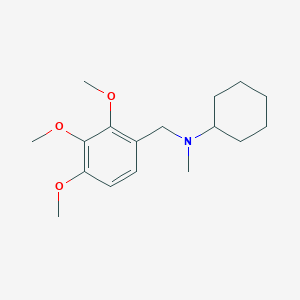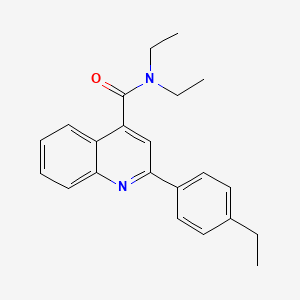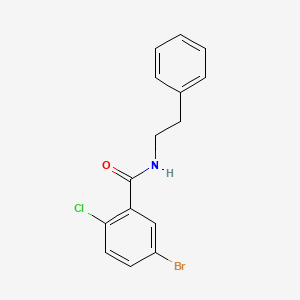
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine, also known as O-Desmethyltramadol (ODT), is a synthetic opioid compound that is structurally related to tramadol. It has gained significant attention in recent years due to its potential application in pain management and addiction treatment. The purpose of
作用機序
ODT works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the reward pathway and the release of dopamine. This results in the reduction of pain and the feeling of euphoria. ODT also has the ability to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
ODT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, induce feelings of euphoria, and improve mood. Additionally, ODT has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
実験室実験の利点と制限
One advantage of using ODT in lab experiments is that it has a lower potential for abuse and dependence than other opioids, which makes it a safer option for researchers. Additionally, ODT has been shown to have a longer half-life than tramadol, which may make it more suitable for certain experiments. However, one limitation of using ODT in lab experiments is that it is a controlled substance and requires special handling and storage procedures.
将来の方向性
There are a number of future directions for research on ODT. One area of interest is the potential use of ODT in the treatment of depression and anxiety. Additionally, there is interest in developing new formulations of ODT that may improve its efficacy and reduce its potential for abuse. Finally, there is a need for further research on the long-term effects of ODT use, particularly in terms of its potential for addiction and dependence.
Conclusion:
In conclusion, ODT is a synthetic opioid compound that has gained significant attention in recent years due to its potential application in pain management and addiction treatment. It has a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment. There are a number of future directions for research on ODT, including its potential use in the treatment of depression and anxiety, the development of new formulations, and further research on its long-term effects.
合成法
ODT can be synthesized through a multi-step process involving the reaction of cyclohexanone with 2,3,4-trimethoxybenzaldehyde to form the intermediate 2,3,4-trimethoxyphenylcyclohexanone. This intermediate is then reduced with sodium borohydride to form the final product, ODT.
科学的研究の応用
ODT has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to have a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has been shown to have a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment.
特性
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-18(14-8-6-5-7-9-14)12-13-10-11-15(19-2)17(21-4)16(13)20-3/h10-11,14H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDZWHXIKAZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421929 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)


![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)



![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)